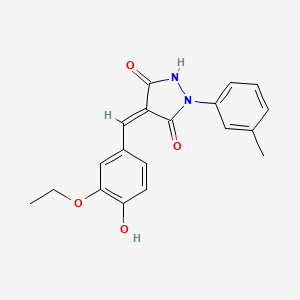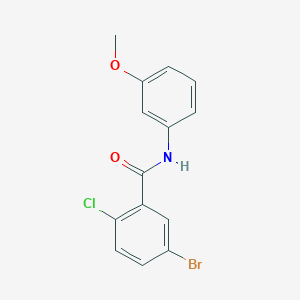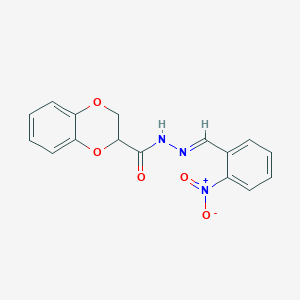![molecular formula C19H21ClN2O B5804434 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide, also known as JNJ-193, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of pain and inflammation. By inhibiting COX-2, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. In addition, N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide has been shown to exhibit neuroprotective effects by reducing the production of reactive oxygen species (ROS) and inhibiting the activation of microglia, which are involved in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide is its potent analgesic and anti-inflammatory effects, which make it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Several future directions for the study of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide include:
1. Studying the pharmacokinetics and pharmacodynamics of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide in vivo to determine its efficacy and safety in humans.
2. Investigating the potential of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neuropathic pain.
3. Studying the mechanism of action of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide in more detail to identify new targets for drug development.
4. Developing new formulations of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide that improve its solubility and bioavailability.
5. Investigating the potential of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesemethoden
The synthesis of N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide involves the reaction of 3-chloro-4-(1-pyrrolidinyl)aniline with 2,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neuropathic pain. Several studies have shown that N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide exhibits potent anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-5-7-16(14(2)11-13)19(23)21-15-6-8-18(17(20)12-15)22-9-3-4-10-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXNINMYPIUSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-2,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5804361.png)

![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)

![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)

![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)
![2,6-dimethyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5804381.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![2-(2-fluorophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804429.png)

![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)